

N3-Methyl Esomeprazole CAS number and molecular weight

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Compound of Interest

Compound Name: N3-Methyl Esomeprazole

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N3-Methyl Esomeprazole: A Technical Overview

This guide provides a detailed summary of **N3-Methyl Esomeprazole**, including its chemical properties, synthesis, and the biological context of its parent compound, Esomeprazole. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Data

N3-Methyl Esomeprazole is a derivative and known impurity of Esomeprazole, a widely used proton pump inhibitor.[1] Key quantitative data for this compound are summarized below.

Identifier	Value	Source
CAS Number	1346240-11-6	[2][3]
Molecular Weight	359.44 g/mol	[2]
Molecular Formula	C18H21N3O3S	[2]
IUPAC Name	6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole	[2]



Experimental Protocols Synthesis of N3-Methyl Esomeprazole

A patented method describes the preparation of N-Methyl Esomeprazole.[1] The following protocol is an overview of this synthesis:

- Dissolution: Esomeprazole is dissolved in N,N-dimethylformamide (DMF) under nitrogen
 protection, and the solution temperature is maintained at 0-5°C.[1]
- Basification: An alkali is added to the solution, followed by stirring at a low temperature for 10 minutes.
- Methylation: A methylating reagent is slowly added to the reaction mixture. The reaction is carried out at a temperature of 0-30°C and monitored by thin-layer chromatography.
- Purification: Upon completion, the crude product is obtained. Recrystallization from a mixture
 of ethyl acetate and n-heptane yields high-purity N-Methyl Esomeprazole (purity >99.5% by
 HPLC).[1]

Biological Context: Esomeprazole's Mechanism of Action

While specific signaling pathways for **N3-Methyl Esomeprazole** are not extensively documented, its structure as a derivative of Esomeprazole places it within the context of gastric acid secretion inhibition. Esomeprazole, a proton pump inhibitor, targets the H+/K+ ATPase on gastric parietal cells.[4][5][6]

Esomeprazole and its isomers are converted to an active, achiral sulphenamide in the acidic environment of the parietal cell.[7] This active form then covalently binds to the sulfhydryl groups of cysteines on the H+/K+-ATPase, irreversibly inhibiting the enzyme.[4][5] This action is the final step in the gastric acid secretion pathway, leading to a reduction in both basal and stimulated acid production.[4][5][7]

The metabolic pathway of Esomeprazole primarily involves the cytochrome P450 system, specifically enzymes CYP2C19 and CYP3A4, which produce inactive hydroxy, desmethyl, and sulphone metabolites.[4][7][8][9][10]



Below is a diagram illustrating the mechanism of gastric acid secretion and its inhibition by proton pump inhibitors like Esomeprazole.

Parietal Cell Esomeprazole Protonation in acidic compartment Active Sulphenamide Irreversible Inhibition Binds to Cysteine Sulfhydryl Groups H+/K+ ATPase **Proton Pump** Pumps K+ in Pumps H+ out Gastric Lumen (Acidic) K+ K+ H+

Gastric Acid Secretion Pathway and PPI Inhibition



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Mechanism of H+/K+ ATPase inhibition by Esomeprazole.

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